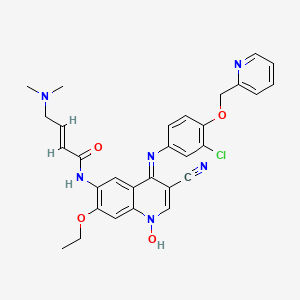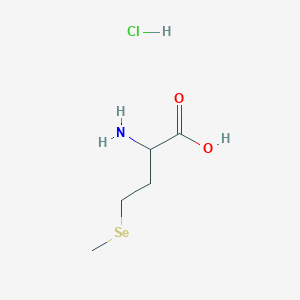
(R)-2-Amino-4-(methylselanyl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is a unique organoselenium compound It is a derivative of the amino acid butanoic acid, where a methylselanyl group replaces one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride typically involves the introduction of a methylselanyl group into the butanoic acid structure. One common method is the reaction of ®-2-Amino-4-chlorobutanoic acid with methylselenol in the presence of a base. The reaction is carried out under mild conditions to prevent the decomposition of the methylselanyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the methylselanyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Regeneration of the methylselanyl group.
Substitution: Formation of amides or esters depending on the reactants used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is used as a building block for synthesizing more complex organoselenium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known for their ability to neutralize free radicals, and ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is no exception. It is also investigated for its role in enzyme function and cellular protection.
Medicine
In medicine, ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for treating conditions associated with oxidative stress, such as neurodegenerative diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers can improve their thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride involves its interaction with cellular components. The methylselanyl group can participate in redox reactions, neutralizing free radicals and protecting cells from oxidative damage. The compound may also interact with specific enzymes, modulating their activity and contributing to cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Methylselenocysteine: Similar in structure but with a different amino acid backbone.
Uniqueness
®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is unique due to its specific structure, which combines the properties of butanoic acid with the reactivity of a methylselanyl group
Properties
Molecular Formula |
C5H12ClNO2Se |
|---|---|
Molecular Weight |
232.58 g/mol |
IUPAC Name |
2-amino-4-methylselanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2Se.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
InChI Key |
WZUBZCPSXMZBOT-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]CCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


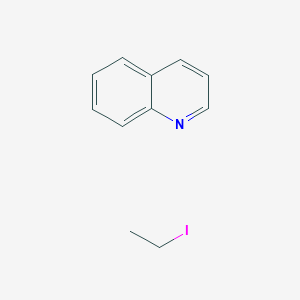
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)
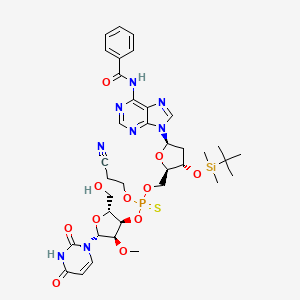
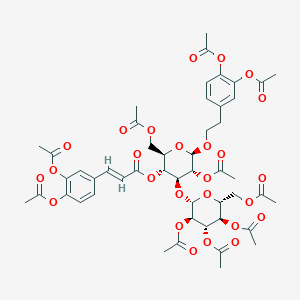
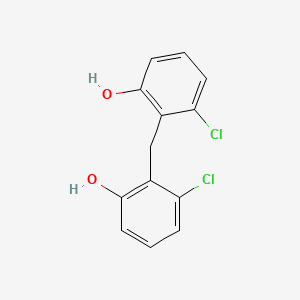
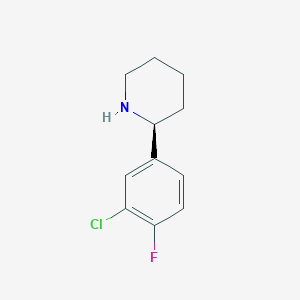

![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)

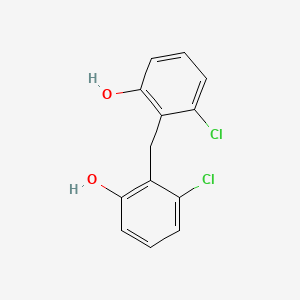
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)

![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
